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Compound of Interest

Compound Name: AMG-076 free base

Cat. No.: B1664856 Get Quote

AMG-076 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the

potential off-target effects of AMG-076.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AMG-076?

AMG-076 is an orally bioavailable and selective antagonist of the Melanin-concentrating

hormone receptor 1 (MCHR1).[1][2][3] Its primary mechanism involves blocking the binding of

the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. This antagonism

has been shown to reduce body weight gain, decrease food intake, and increase energy

expenditure in preclinical animal models.[2][3] The effects of AMG-076 are MCHR1-dependent,

as they are not observed in MCHR1 knockout mice.

Q2: How selective is AMG-076 for MCHR1?

AMG-076 demonstrates high selectivity for MCHR1. In a screening panel against various G-

protein coupled receptors (GPCRs), transporters, and ion channels, AMG-076 showed an IC50

greater than 2000 nmol/L for 63 of the 64 targets screened. The only notable exception was a

weak affinity for the serotonin 5HT2C receptor.

Q3: What are the known potential off-target interactions of AMG-076?
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The primary known potential off-target interaction for AMG-076 is with the serotonin 5HT2C

receptor. However, its affinity for 5HT2C is more than 1000-fold lower than its affinity for

MCHR1. This suggests that at therapeutic concentrations aimed at MCHR1, significant

engagement of the 5HT2C receptor is unlikely.

Q4: What were the findings from the clinical trials for AMG-076?

Phase 1 human safety and tolerability trials for AMG-076 began in 2004. However, these trials

were discontinued. There is limited publicly available information detailing the specific reasons

for the discontinuation of the clinical trials.

Troubleshooting Guides
Issue 1: Unexpected Behavioral Phenotypes in Animal
Studies
Symptom: Observation of unexpected behavioral changes in animal models treated with AMG-

076, such as altered anxiety levels or feeding behavior inconsistent with MCHR1 antagonism

alone.

Potential Cause: While AMG-076 is highly selective for MCHR1, the weak interaction with the

5HT2C receptor could be a contributing factor at very high doses. The 5HT2C receptor is

known to be involved in the regulation of mood, appetite, and other behaviors.

Troubleshooting Steps:

Dose-Response Analysis: Conduct a thorough dose-response study to determine if the

unexpected behaviors are observed only at the highest doses.

Comparative Pharmacology: Include a selective 5HT2C receptor antagonist as a control

compound in your experiments to see if it produces similar behavioral effects.

MCHR1 Knockout Model: If available, test AMG-076 in an MCHR1 knockout animal model.

Any behavioral effects observed in these animals would strongly suggest an off-target

mechanism.

Issue 2: Lack of Efficacy on Metabolic Endpoints
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Symptom: Failure to observe the expected reduction in body weight, food intake, or

improvements in glucose tolerance after administration of AMG-076.

Potential Cause: The effects of AMG-076 are strictly dependent on the presence and function

of MCHR1. Lack of efficacy could be due to experimental model specifics or compound

administration issues.

Troubleshooting Steps:

Confirm Target Expression: Verify the expression of MCHR1 in the specific tissues and cell

types relevant to your experimental model.

Pharmacokinetic Analysis: Ensure that AMG-076 is being administered at a dose and

frequency that achieves adequate exposure in the target tissue.

Control for On-Target Effect: Use an MCHR1 knockout model as a negative control. The

absence of an effect in the wild-type animals, in contrast to published data, would point

towards issues with the experimental setup rather than the compound's mechanism of

action.

Quantitative Data Summary
Parameter MCHR1 5HT2C

Other Screened
Targets (63)

Binding Affinity (Ki) 0.6 ± 0.10 nM 1120 ± 59 nM >2000 nM

Functional

Antagonism (IC50)
1.2 ± 0.26 nmol/L >2000 nmol/L >2000 nmol/L

Key Experimental Protocols
1. Radioligand Displacement Assay (for Binding Affinity):

Objective: To determine the binding affinity (Ki) of AMG-076 for MCHR1 and other receptors.

Methodology:

Prepare cell membranes expressing the target receptor (e.g., HEK293-MCHR1 cells).
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Incubate the membranes with a radiolabeled ligand that specifically binds to the receptor

(e.g., [125I]-MCH for MCHR1).

Add increasing concentrations of unlabeled AMG-076 to compete with the radiolabeled

ligand for binding to the receptor.

After reaching equilibrium, separate the bound from the unbound radioligand.

Measure the amount of bound radioactivity.

The concentration of AMG-076 that inhibits 50% of the specific binding of the radioligand

is the IC50. This can be converted to a Ki value using the Cheng-Prusoff equation.

2. Ca2+ Mobilization Assay (for Functional Antagonism):

Objective: To measure the functional antagonism (IC50) of AMG-076 at MCHR1.

Methodology:

Use a cell line that expresses MCHR1 and is loaded with a calcium-sensitive fluorescent

dye (e.g., HEK293-MCHR1 cells).

Pre-incubate the cells with varying concentrations of AMG-076.

Stimulate the cells with the MCH agonist to induce an increase in intracellular calcium.

Measure the resulting fluorescence signal, which is proportional to the intracellular calcium

concentration.

The concentration of AMG-076 that inhibits 50% of the MCH-induced calcium mobilization

is the IC50 for functional antagonism.

Visualizations
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Caption: MCHR1 signaling pathway and the antagonistic action of AMG-076.
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Caption: Troubleshooting workflow for unexpected results with AMG-076.
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Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1664856?utm_src=pdf-body-img
https://www.benchchem.com/product/b1664856?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664856?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. medchemexpress.com [medchemexpress.com]

2. openi.nlm.nih.gov [openi.nlm.nih.gov]

3. Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate
obesity models - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [potential off-target effects of AMG-076]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664856#potential-off-target-effects-of-amg-076]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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